3-(butylsulfanyl)-7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole
Description
3-(Butylsulfanyl)-7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole is a heterocyclic compound featuring a fused imidazo-triazole core. The molecule contains a 4-fluorophenyl group at position 7 and a butylsulfanyl moiety at position 3 (Figure 1). The compound belongs to the imidazo[2,1-c][1,2,4]triazole class, which has been studied for antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
3-butylsulfanyl-7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4S/c1-2-3-10-20-14-17-16-13-18(8-9-19(13)14)12-6-4-11(15)5-7-12/h4-7H,2-3,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQHTNHFYUSZOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C2N1CCN2C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(butylsulfanyl)-7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole can be achieved through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of a hydrazine derivative with a nitrile compound, followed by cyclization to form the triazole ring. The reaction conditions typically include the use of a catalyst, such as triflic anhydride, and may involve microwave-induced cyclodehydration to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can improve yield and reduce production costs. Additionally, the implementation of environmentally benign synthesis methods, such as the use of recyclable reaction media, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(butylsulfanyl)-7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the butylthio group can yield sulfoxides or sulfones, while reduction of the nitro group can produce amines .
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of this compound is its antimicrobial activity . Research has shown that derivatives of imidazo[2,1-c][1,2,4]triazoles exhibit potent antibacterial and antifungal properties. For instance, studies have indicated that certain triazole derivatives demonstrate efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant bacterial strains. The structure-activity relationship (SAR) analyses suggest that modifications at specific positions on the triazole ring can enhance antimicrobial potency .
Table 1: Antimicrobial Efficacy of Imidazo[2,1-c][1,2,4]triazole Derivatives
Anti-inflammatory Properties
Another promising application of this compound is its anti-inflammatory potential . Compounds in the imidazo[2,1-c][1,2,4]triazole family have been investigated for their ability to inhibit key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These activities suggest that such compounds could be developed into therapeutic agents for treating inflammatory diseases .
Anticancer Activity
Research has also highlighted the anticancer properties of imidazo[2,1-c][1,2,4]triazoles. These compounds have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .
Table 2: Anticancer Activity of Imidazo[2,1-c][1,2,4]triazole Derivatives
| Compound | Cancer Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | HeLa | 10 | |
| Imidazo[2,1-c][1,2,4]triazole derivative | MCF-7 | 15 |
Central Nervous System Effects
Recent studies have explored the effects of imidazo[2,1-c][1,2,4]triazoles on the central nervous system (CNS). Some derivatives have been found to exhibit neuroprotective effects and potential applications in treating neurodegenerative disorders such as Alzheimer's disease. The modulation of neurotransmitter systems is an area of ongoing research .
Synthesis and Development
The synthesis of this compound typically involves multi-step processes that allow for the introduction of various substituents to optimize its pharmacological properties. Techniques such as cross-coupling reactions are commonly employed to create diverse derivatives with enhanced activity profiles .
Mechanism of Action
The mechanism of action of 3-(butylsulfanyl)-7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to form non-covalent bonds with enzymes and receptors, leading to various biological effects. For example, its antifungal activity may be attributed to its ability to inhibit the synthesis of ergosterol, a key component of fungal cell membranes .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The 4-fluorophenyl group enhances electron deficiency at the triazole core, which may influence binding to biological targets (e.g., enzymes or receptors) .
- Steric Considerations : Larger substituents (e.g., trifluoromethylbenzyl in ) reduce conformational flexibility, possibly affecting activity .
Antimicrobial Activity
- Methylthio Analog : Exhibited MIC values of 31.7 mM against Staphylococcus aureus ATCC 25923, outperforming ampicillin .
- Thiol Precursor : Serves as a reactive intermediate but lacks direct antimicrobial efficacy unless derivatized .
- Target Compound : Predicted activity based on structural similarity: The butylsulfanyl group may enhance Gram-positive bacterial membrane disruption due to increased lipophilicity.
Biological Activity
3-(butylsulfanyl)-7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole is a compound belonging to the imidazo[2,1-c][1,2,4]triazole family. This class of compounds has garnered attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound based on available research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 253.33 g/mol. The presence of the butylsulfanyl and fluorophenyl groups contributes to its unique pharmacological profile.
Biological Activity Overview
Research indicates that imidazo[2,1-c][1,2,4]triazoles exhibit a range of biological activities. The following sections detail specific activities associated with the compound in focus.
Anticancer Activity
Imidazo[2,1-c][1,2,4]triazoles have shown promising results in anticancer studies. For instance:
- Mechanism of Action : These compounds often interact with cellular targets involved in cancer proliferation and survival. Studies have demonstrated their ability to inhibit tubulin polymerization and induce apoptosis in cancer cells.
- Case Study : A derivative with similar structural features was tested against various cancer cell lines (e.g., HT-29 for colon cancer) showing IC50 values indicating significant antiproliferative effects .
Anti-inflammatory Effects
Compounds within this class have been evaluated for their anti-inflammatory properties:
- Pro-inflammatory Cytokine Inhibition : Research has indicated that certain derivatives can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharide (LPS) .
- Case Study : A related study highlighted that triazole derivatives exhibited COX-2 inhibitory activity along with a favorable selectivity ratio compared to COX-1 .
Antimicrobial Properties
The antimicrobial potential of imidazo[2,1-c][1,2,4]triazoles has been explored in various studies:
- Broad Spectrum Activity : Compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example, derivatives showed significant activity against Staphylococcus aureus and Escherichia coli .
- Mechanism : The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-(butylsulfanyl)-7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole, and how do reaction conditions influence yield and purity?
- Methodology : Multi-step synthesis involving cyclization of imidazo-triazole precursors followed by sulfanyl group introduction. For example, coupling 4-fluorophenyl-substituted imidazole intermediates with butylthiol under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C. Monitor reaction progress via TLC/HPLC and optimize purification using column chromatography (silica gel, ethyl acetate/hexane gradients) .
- Key Variables : Solvent polarity, temperature, and stoichiometry of thiol reagents critically affect regioselectivity. Evidence suggests that polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
Q. How can structural elucidation techniques (NMR, MS, XRD) resolve ambiguities in the imidazo-triazole core and sulfanyl substituent positioning?
- Methodology :
- ¹H/¹³C NMR : Assign peaks by comparing chemical shifts with analogous imidazo-triazole derivatives (e.g., 7-aryl substitution patterns show distinct aromatic proton splitting ).
- High-resolution MS : Confirm molecular formula (C₁₆H₁₈FN₅S) and rule out side products (e.g., over-alkylation).
- XRD : Resolve stereochemical ambiguities in the fused triazole-imidazole ring system .
Q. What stability challenges arise during storage or handling of this compound, and how can degradation pathways be mitigated?
- Methodology : Conduct accelerated stability studies (40°C/75% RH) with HPLC-MS monitoring. Degradation products may include oxidation of the sulfanyl group or hydrolysis of the triazole ring. Use inert atmospheres (N₂) and antioxidants (e.g., BHT) to enhance shelf life .
Advanced Research Questions
Q. How can computational modeling (DFT, MD) predict the compound’s interaction with biological targets, such as enzymes or receptors?
- Methodology :
- Docking Simulations : Use AutoDock Vina to model binding affinities to targets like cytochrome P450 or kinase enzymes. The fluorophenyl group’s electron-withdrawing effects and sulfanyl hydrophobicity are critical for binding pocket compatibility .
- MD Trajectories : Analyze stability of ligand-protein complexes over 100-ns simulations (GROMACS/AMBER). Focus on π-π stacking between the fluorophenyl group and aromatic residues (e.g., Phe) .
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar imidazo-triazole derivatives?
- Methodology : Perform meta-analysis of published datasets, emphasizing variables like assay conditions (e.g., cell line specificity, concentration ranges). For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase inhibition assays. Validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced selectivity or potency?
- Methodology :
- Analog Synthesis : Replace the butylsulfanyl group with alternative thioethers (e.g., benzylthio) or introduce electron-donating groups on the fluorophenyl ring.
- Biological Profiling : Test analogs against panels of related targets (e.g., kinases, GPCRs) to map pharmacophore requirements. Prioritize analogs with >10-fold selectivity in functional assays .
Q. What advanced spectroscopic techniques (e.g., 2D-NMR, in situ IR) can characterize transient intermediates during its chemical synthesis?
- Methodology :
- In Situ IR : Monitor cyclization steps in real time (e.g., disappearance of carbonyl stretches at ~1700 cm⁻¹).
- HSQC/HMBC : Assign quaternary carbons and confirm regiochemistry of the imidazo-triazole core .
Methodological Considerations for Data Reproducibility
Q. How can researchers ensure reproducibility in biological assays given the compound’s potential sensitivity to solvent residues or trace metals?
- Protocol :
- Purification : Use preparative HPLC with trifluoroacetic acid-free mobile phases to avoid artifactual inhibition.
- Quality Control : ICP-MS analysis to detect trace metals (e.g., Pd from coupling reactions) .
Q. What statistical approaches are recommended for analyzing dose-response data in heterogeneous cell populations?
- Methodology : Employ nonlinear regression (e.g., four-parameter logistic model) with outlier detection (Grubbs’ test). For heterogeneous responses, use hierarchical modeling or machine learning (e.g., random forests) to identify subpopulations .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
